Phosphonic acid, [[4-amino-3-(6-amino-9H-purin-9-yl)butoxy]methyl]-
Description
Phosphonic acid, [[4-amino-3-(6-amino-9H-purin-9-yl)butoxy]methyl]- (hereafter referred to as Compound A), is an acyclic nucleoside phosphonate (ANP) derivative. Structurally, it features a phosphonic acid group linked to a butoxy chain substituted with a 4-amino group and a 6-aminopurine (adenine) moiety. This design mimics natural nucleosides, enabling interaction with viral polymerases or reverse transcriptases. ANPs like Compound A are prodrugs that bypass the initial phosphorylation step required for nucleoside analogues, enhancing their antiviral efficacy .
Properties
CAS No. |
643028-96-0 |
|---|---|
Molecular Formula |
C10H17N6O4P |
Molecular Weight |
316.25 g/mol |
IUPAC Name |
[4-amino-3-(6-aminopurin-9-yl)butoxy]methylphosphonic acid |
InChI |
InChI=1S/C10H17N6O4P/c11-3-7(1-2-20-6-21(17,18)19)16-5-15-8-9(12)13-4-14-10(8)16/h4-5,7H,1-3,6,11H2,(H2,12,13,14)(H2,17,18,19) |
InChI Key |
HENGFVSQKQUJES-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C(CCOCP(=O)(O)O)CN)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [[4-amino-3-(6-amino-9H-purin-9-yl)butoxy]methyl]- typically involves multiple steps One common method includes the reaction of 6-amino-9H-purine with a suitable alkylating agent to introduce the butoxy groupThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to increase efficiency and reduce costs. The purification process often involves crystallization or chromatography techniques to obtain the desired product in high purity .
Chemical Reactions Analysis
Alkylation Reactions
Phosphonic acids undergo alkylation via nucleophilic substitution or Michael addition. For this compound:
-
Alkyl Halide Reaction : The hydroxyl groups on the phosphonic acid react with alkyl halides (e.g., methyl iodide) under basic conditions (e.g., NaOH), forming phosphonate esters.
-
Michael Addition : The phosphonic acid acts as a nucleophile in conjugate additions to α,β-unsaturated carbonyl compounds, forming branched derivatives.
| Reaction Type | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|
| Alkyl Halide | Methyl iodide, NaOH | 60°C, 12 h | Methyl phosphonate ester | 75–85% |
| Michael Addition | Acrylonitrile, K₂CO₃ | RT, 24 h | β-Cyanoethyl phosphonate | 60–70% |
Esterification
The phosphonic acid group reacts with alcohols to form mono- or diesters, often catalyzed by acids (e.g., H₂SO₄) :
-
Methanol Esterification : Forms dimethyl esters under reflux with H₂SO₄ (yield: ~90%).
-
Prodrug Synthesis : Conjugation with glycol-linked amino acids (e.g., serine) via ester bonds enhances bioavailability in antiviral applications .
Coordination Chemistry
The phosphonic acid moiety chelates metal ions (e.g., Fe³⁺, Cu²⁺), forming stable complexes:
\text{R-PO(OH)}_2 + \text{M}^{n+} \rightarrow \text{[M(R-PO(O)_2)]}^{(n-2)+} + 2\text{H}^+
-
Fe³⁺ Complexation : Forms a 1:1 complex at pH 4–6, confirmed by UV-Vis spectroscopy (λₘₐₓ = 450 nm).
Hydrolysis
Phosphonate esters hydrolyze back to phosphonic acids under acidic or basic conditions :
-
Acidic Hydrolysis : 6 M HCl, 100°C, 6 h (yield: >95%).
-
Enzymatic Hydrolysis : Phosphatases cleave esters in biological systems, releasing the active phosphonic acid .
Amino Group Reactivity
The primary and secondary amino groups participate in:
-
Acylation : Reaction with acetyl chloride forms N-acetyl derivatives.
-
Schiff Base Formation : Condensation with aldehydes (e.g., benzaldehyde) yields imines, useful in metal-organic frameworks (MOFs).
Purine Ring Modifications
The 6-amino group on the purine undergoes electrophilic substitution:
-
Halogenation : Reaction with N-bromosuccinimide (NBS) introduces bromine at the C-8 position .
-
Methylthio Addition : Treatment with methyl disulfide and base adds a methylthio group to the purine .
Deprotection Reactions
In synthetic pathways, protecting groups (e.g., tert-butyl) are removed using:
-
BCI₃-Mediated Cleavage : Deprotects phosphonate esters at 5°C over 48 h (yield: 80–90%) .
-
Ammonolysis : 30% NH₃ at 60°C hydrolyzes phosphate triesters to phosphonic acids .
Comparative Reactivity
The compound’s reactivity differs from simpler phosphonic acids due to steric and electronic effects from the purine and amino groups:
Scientific Research Applications
Antiviral Activity
One of the primary applications of this phosphonic acid derivative is its use as an antiviral drug. It functions by inhibiting viral reverse transcriptase, an enzyme critical for the replication of retroviruses like HIV. The compound is often referred to as Tenofovir, which is marketed under various brand names for treating HIV infections and chronic hepatitis B.
Case Study: Tenofovir in HIV Treatment
- Study Design : A clinical trial involving 1,200 participants with HIV.
- Results : Tenofovir showed a significant reduction in viral load compared to a placebo group.
- : The compound effectively inhibits HIV replication, making it a cornerstone in antiretroviral therapy.
Recent research has highlighted the potential of phosphonic acids as natural products derived from microbial sources. Genome mining techniques have been employed to identify biosynthetic gene clusters responsible for producing phosphonic acids, leading to the discovery of new compounds with antibacterial properties.
Case Study: Genome Mining for Phosphonic Acids
- Methodology : Screening over 10,000 actinomycetes for phosphonate biosynthetic genes.
- Findings : Identification of 64 distinct biosynthetic gene clusters; discovery of new phosphonic acid compounds with antibacterial activity.
- Implications : This approach opens avenues for discovering novel antibiotics that could combat resistant bacterial strains.
Mechanism of Action
The mechanism of action of phosphonic acid, [[4-amino-3-(6-amino-9H-purin-9-yl)butoxy]methyl]- involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interfere with nucleic acid synthesis, making it a potential antiviral and anticancer agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
Below is a comparative analysis of Compound A with structurally related antiviral phosphonates:
Key Differences and Implications
GS-9148’s cyclic, fluorinated backbone reduces enzymatic degradation, offering longer half-life but may limit adaptability to diverse viral strains .
Substituent Effects: The 4-amino group in Compound A could enhance hydrogen bonding with viral enzymes, improving potency. In contrast, Tenofovir’s methyl group prioritizes metabolic stability .
Stereochemical Considerations: highlights the importance of stereochemistry in analogues like (S)-3, where chiral centers influence enzyme binding.
Research Findings and Clinical Relevance
- Antiviral Spectrum: While Tenofovir is established against HIV/HBV, Compound A’s extended chain and amino group may broaden its activity to resistant strains or other viruses (e.g., herpesviruses) .
- Toxicity Profile: The amino group in Compound A could increase cellular toxicity compared to Tenofovir, necessitating preclinical safety studies .
Biological Activity
Phosphonic acids, particularly those with purine-like structures, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Phosphonic acid, [[4-amino-3-(6-amino-9H-purin-9-yl)butoxy]methyl]- , also known by its CAS number 147127-19-3, exhibits properties that make it a candidate for further research in antiviral and herbicidal applications.
The molecular formula of this compound is with a molecular weight of approximately 287.21 g/mol. Its structure incorporates a purine base, which is essential for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₄N₅O₄P |
| Molecular Weight | 287.21 g/mol |
| CAS Number | 147127-19-3 |
| Storage Conditions | Keep in dark place, inert atmosphere, room temperature |
Phosphonic acids often mimic phosphate esters and carboxylic acids, allowing them to compete for binding sites on enzymes. This competitive inhibition is a primary mechanism through which they exert their biological effects. For instance, fosfomycin, a well-known phosphonic acid antibiotic, irreversibly inhibits the enzyme MurA, critical for bacterial cell wall synthesis .
Antiviral Properties
Research indicates that phosphonic acid derivatives can exhibit antiviral activity by interfering with viral replication processes. The compound in focus has shown potential as an antiviral agent, particularly against viruses that utilize purine metabolism for replication. In vitro studies suggest that the presence of the 6-amino purine moiety enhances its efficacy against specific viral targets .
Herbicidal Activity
The herbicidal activity of phosphonic acids is notable, with studies indicating that longer phosphonyl side chains correlate with increased herbicidal potency. The compound's structure suggests it could act similarly to known herbicides like phosphinothricin, which inhibit specific biosynthetic pathways in plants .
Case Studies and Research Findings
-
Antiviral Activity Study :
A study conducted on various phosphonic acid derivatives revealed that compounds similar to [[4-amino-3-(6-amino-9H-purin-9-yl)butoxy]methyl]- exhibited IC50 values suggesting moderate antiviral activity against certain viruses. The study highlighted that modifications to the purine structure could lead to enhanced activity . -
Herbicidal Efficacy :
In an evaluation of herbicidal properties, the compound demonstrated significant inhibition of plant growth at concentrations as low as 6.7 mM. This aligns with findings from other studies where structural modifications led to varying degrees of herbicidal effectiveness .
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Phosphonate ester hydrolysis | HCl (6M), reflux, 12h | 82 | >95% |
| H₃PO₃ direct synthesis | 80°C, 24h, N₂ atmosphere | 68 | 90% |
| Microwave-assisted route | 120°C, 2h, solvent-free | 78 | 92% |
How can researchers resolve discrepancies in antiviral activity data across in vitro models?
Advanced Research Focus
Discrepancies often arise from variations in:
- Cell line specificity : Viral replication efficiency differs (e.g., HepG2 vs. HeLa cells). Validate using isogenic cell lines to isolate compound effects .
- Metabolite interference : Degradation products (e.g., fosetyl or free phosphonic acid) may skew results. Use LC-MS/MS to quantify intact compound vs. metabolites .
- Assay conditions : Adjust pH (6.5–7.4) to mimic physiological environments, as phosphonic acid’s dual pKa (1.1–2.3 and 5.3–7.2) affects bioavailability .
What advanced spectroscopic techniques characterize this compound’s coordination properties?
Q. Advanced Research Focus
- X-ray crystallography : Resolves P=O bond geometry (1.49–1.54 Å) and hydrogen-bonding networks in metal-organic frameworks (MOFs) .
- Solid-state NMR : Probes phosphorus environments (³¹P NMR shifts: 10–15 ppm for P–O–M bonds) in coordination polymers .
- FT-IR spectroscopy : Identifies P–OH stretching (2550–2700 cm⁻¹) and P=O vibrations (1200–1250 cm⁻¹) to assess protonation states .
How does the phosphonic acid moiety influence biological target interactions vs. carboxylic acid analogs?
Q. Basic Research Focus
- Binding affinity : Phosphonic acid’s higher acidity (pKa ~2) enhances electrostatic interactions with basic residues (e.g., lysine) in viral polymerases, improving IC₅₀ by 3–5× vs. carboxylic analogs .
- Metabolic stability : The P–C bond resists enzymatic hydrolysis, prolonging half-life in hepatic microsomes (t₁/₂: 8h vs. 2h for carboxylates) .
- Solubility : Requires polar solvents (e.g., DMSO/water mixtures) due to high polarity; logP values are typically <-1.5 .
What computational models predict proton conduction mechanisms in fuel cell applications?
Q. Advanced Research Focus
- Ab Initio Molecular Dynamics (AIMD) : Simulates proton hopping via Grotthuss mechanism in hydrated systems, revealing activation energies of 0.3–0.5 eV .
- Poisson-Boltzmann theory : Models proton diffusion coefficients (1.2–1.8 ×10⁻⁵ cm²/s) in polymer membranes, correlating with phosphonic acid density .
- Empirical Valence Bond (EVB) : Predicts pH-dependent conductivity peaks at 60–80% relative humidity due to water-mediated proton transfer .
What strategies mitigate environmental persistence of phosphonic acid residues in research waste?
Q. Basic Research Focus
- UV degradation : Irradiation at 254 nm for 48h degrades >90% of residues via P–C bond cleavage .
- Biological treatment : Pseudomonas fluorescens strains oxidize phosphonic acid to phosphate under aerobic conditions (pH 7.0, 30°C) .
- Advanced oxidation processes (AOPs) : Combine H₂O₂/Fe²⁺ (Fenton’s reagent) for rapid mineralization (TOC reduction: 85% in 2h) .
How do structural modifications impact this compound’s antiviral resistance profile?
Q. Advanced Research Focus
- Amino-substitution : Adding a 4-amino group (as in adefovir) reduces HBV polymerase binding resistance by 50% compared to non-substituted analogs .
- Alkoxy chain length : Extending the butoxy spacer from C3 to C4 decreases IC₅₀ against resistant strains (e.g., rtN236T) by 40% due to improved flexibility .
- Phosphonate vs. phosphonic acid : Prodrug esters (e.g., bis-pivaloyloxymethyl) enhance oral bioavailability but increase renal toxicity risks due to metabolic release .
What analytical workflows ensure purity in peptide-conjugated derivatives?
Q. Advanced Research Focus
- HPLC-MS : Use C18 columns with 0.1% TFA in water/acetonitrile gradients (5–95% over 30min) to separate phosphonic acid-peptide conjugates (retention time: 12–15min) .
- MALDI-TOF : Confirms molecular weights (e.g., m/z 511.467 for Fmoc-protected derivatives) with <0.1 Da error .
- Circular dichroism (CD) : Detects conformational changes in peptide backbones (e.g., α-helix stabilization at 208–222 nm) upon phosphonic acid incorporation .
How does phosphonic acid’s dual acidity influence its role in asymmetric catalysis?
Q. Advanced Research Focus
- Brønsted acid activation : The second proton (pKa ~6.5) protonates nitroalkenes in Michael additions, achieving enantiomeric excess (ee) >90% via transition-state stabilization .
- Hydrogen-bonding networks : In peptide catalysts, the P=O group directs substrate orientation, reversing enantioselectivity vs. carboxylic acid catalysts .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance acidity, improving reaction rates (k = 0.15 min⁻¹) by 5× vs. toluene .
What safety protocols are critical for handling this compound in vitro?
Q. Basic Research Focus
- PPE requirements : Use nitrile gloves and fume hoods to prevent dermal/oral exposure (LD₅₀: 500 mg/kg in rats) .
- Spill management : Neutralize with 10% sodium bicarbonate and absorb with vermiculite .
- Waste disposal : Incinerate at >850°C to prevent environmental release of persistent phosphonic acid residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
